REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.Cl.Cl[C:14](OC(Cl)(Cl)Cl)=[O:15].O>C(Cl)Cl.CCCCCC>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[O:7][C:14](=[O:15])[NH:9][N:8]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
8.53 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NN)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 10 to 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar, a nitrogen inlet, a dropping funnel, and an outlet
|
Type
|
ADDITION
|
Details
|
to diluted base solution
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by suction-filtration
|
Type
|
WASH
|
Details
|
was washed with hexane
|
Type
|
CUSTOM
|
Details
|
to give a solid product
|
Type
|
CUSTOM
|
Details
|
The product was dried in air at room temperature overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |